

Physical and chemical properties of 1-(2-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Cyanobenzyl)piperazine

Cat. No.: B060602

[Get Quote](#)

An In-depth Technical Guide to 1-(2-Cyanobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-(2-Cyanobenzyl)piperazine**. It includes detailed experimental protocols, key quantitative data, and visualizations of relevant synthetic and biological pathways to support its application in research and development.

Introduction

1-(2-Cyanobenzyl)piperazine, also known by its IUPAC name 2-(Piperazin-1-ylmethyl)benzonitrile, is a heterocyclic organic compound featuring a piperazine ring substituted with a 2-cyanobenzyl group.^{[1][2]} The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.^[3] This compound serves as a critical building block and starting material for the synthesis of a wide range of biologically active molecules. Derivatives of the 2-((piperazin-1-yl)methyl)benzonitrile core have shown significant promise as potent inhibitors of the Hepatitis C Virus (HCV) and as modulators of immune checkpoints like PD-1/PD-L1. This guide consolidates the known physicochemical data and plausible experimental procedures for this valuable research chemical.

Chemical and Physical Properties

The fundamental properties of **1-(2-Cyanobenzyl)piperazine** are summarized below. The data presented is a combination of experimentally reported values and computationally predicted parameters from reputable chemical databases.

Identifiers and General Properties

Property	Value
IUPAC Name	2-(Piperazin-1-ylmethyl)benzonitrile
Synonyms	1-(2-Cyanobenzyl)piperazine
CAS Number	174609-74-6
Molecular Formula	C ₁₂ H ₁₅ N ₃
Molecular Weight	201.27 g/mol
Appearance	White to off-white or yellow solid
Purity (Commercial)	Typically ≥97%

Tabulated Physicochemical Data

This table summarizes key experimental and predicted physicochemical properties.

Property	Experimental Value	Predicted Value
Melting Point (°C)	Not Available	-
Boiling Point (°C)	Not Available	334.2 ± 27.0
Density (g/cm ³)	Not Available	1.13 ± 0.1
pKa (most basic)	Not Available	9.06 ± 0.10
logP (Octanol/Water Partition Coeff.)	Not Available	1.8 (Estimated using XLogP3)
Solubility	Soluble in organic solvents	-

Predicted values are computationally generated and should be used as an estimate.

Experimental verification is recommended.

Experimental Protocols

While a specific, peer-reviewed protocol for the synthesis of **1-(2-Cyanobenzyl)piperazine** is not readily available, a standard and highly plausible method is reductive amination. The following protocol is constructed based on established procedures for analogous compounds.

Synthesis via Reductive Amination

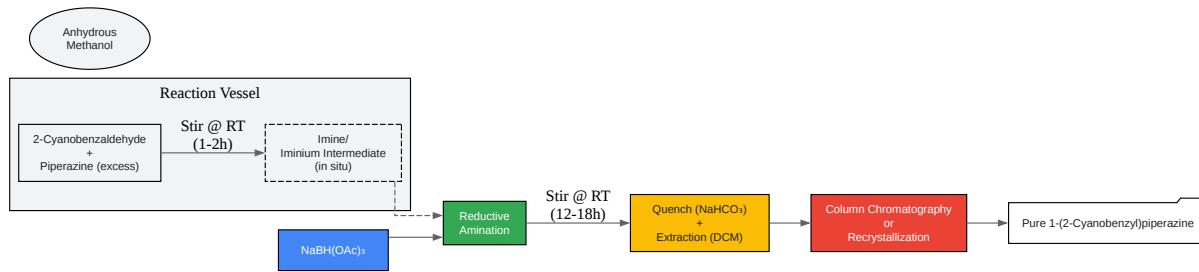
This procedure details the synthesis from 2-cyanobenzaldehyde and piperazine.

Reaction Scheme: 2-Cyanobenzaldehyde + Piperazine → [Imine Intermediate] --(Reduction)--> **1-(2-Cyanobenzyl)piperazine**

Materials and Reagents:

- 2-Cyanobenzaldehyde
- Piperazine (anhydrous)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaCNBH_3)
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

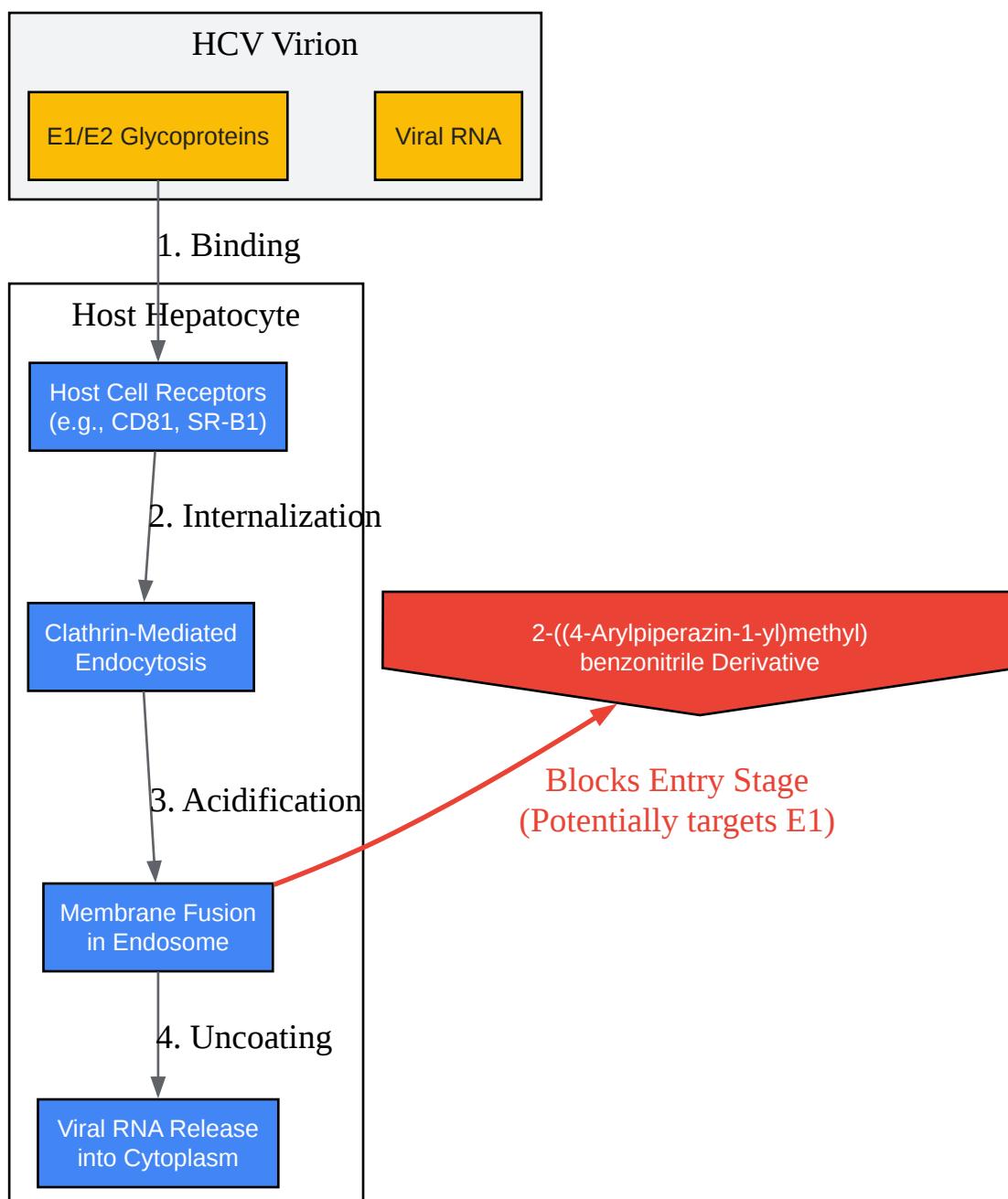

- Reactant Setup: In a clean, dry round-bottom flask, dissolve 2-cyanobenzaldehyde (1.0 eq) in anhydrous methanol. Add an excess of piperazine (2.0-3.0 eq) to the solution. The excess piperazine drives the reaction and acts as a base.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion.
- Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise over 15-20 minutes. Caution: If using $\text{NaC}(\text{N})\text{BH}_3$, the reaction should be kept slightly acidic, and it produces toxic HCN gas upon quenching with strong acid.
- Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup and Extraction:
 - Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution until gas evolution ceases.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with dichloromethane (3 x volumes).
 - Combine the organic layers.
- Purification:
 - Wash the combined organic phase with brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo to yield the crude product.
 - The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure **1-(2-Cyanobenzyl)piperazine**.

- Analysis: Confirm the identity and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for the synthesis and a key biological pathway where derivatives of this compound are active.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Reductive amination workflow for **1-(2-Cyanobenzyl)piperazine** synthesis.

Biological Signaling Pathway: HCV Entry Inhibition

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of Hepatitis C Virus (HCV). The proposed mechanism involves blocking the early stages of viral entry into the host cell.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of HCV entry inhibition by benzonitrile derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 174609-74-6: 1-(2-CYANOBENZYL)PIPERAZINE | CymitQuimica [cymitquimica.com]
- 2. 1-(2-CYANOBENZYL)PIPERAZINE | 174609-74-6 [chemicalbook.com]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 1-(2-Cyanobenzyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b060602#physical-and-chemical-properties-of-1-2-cyanobenzyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com